molecular formula C12H18N2O3 B1403047 Tert-butyl (3-amino-5-methoxyphenyl)carbamate CAS No. 1292317-93-1

Tert-butyl (3-amino-5-methoxyphenyl)carbamate

Cat. No. B1403047
M. Wt: 238.28 g/mol
InChI Key: VZRCVFSHXLAVGO-UHFFFAOYSA-N
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Description

Tert-butyl carbamate, also known as BOC-amide, is a compound used in organic synthesis, particularly in the synthesis of N-Boc-protected anilines . It’s also used in the synthesis of tetrasubstituted pyrroles, functionalized with ester or ketone groups at the C-3 position .


Synthesis Analysis

The tert-butyloxycarbonyl (Boc) group is a classical masking functionality employed in organic synthesis for the protection of amino groups . The Boc group is installed by reacting the amino-substrate with di-tert-butyl dicarbonate under basic conditions . Deprotection of the N-Boc group can be achieved using various methods, including TFA-induced cleavage and the use of metal catalysts .


Molecular Structure Analysis

The molecular structure of tert-butyl carbamate is C5H11NO2 with a molecular weight of 117.15 . The InChI key is LFKDJXLFVYVEFG-UHFFFAOYSA-N .


Chemical Reactions Analysis

Palladium-catalyzed cross-coupling reaction of tert-butyl carbamate with various aryl (Het) halides with Cs2CO3 as base in 1,4-dioxane (solvent) has been investigated .


Physical And Chemical Properties Analysis

Tert-butyl carbamate is a solid with a melting point of 105-108 °C .

Scientific Research Applications

  • Synthesis of Biologically Active Compounds:

    • Tert-butyl (3-amino-5-methoxyphenyl)carbamate derivatives are important intermediates in the synthesis of biologically active compounds. For instance, Zhao et al. (2017) described the synthesis of a related compound as an intermediate in many biologically active compounds, including omisertinib (AZD9291), with a total yield of 81% from commercially available precursors (Zhao, Guo, Lan, & Xu, 2017).
  • Chemical Modification Techniques:

    • Smith et al. (2013) demonstrated the directed lithiation of tert-butyl [2-(4-methoxyphenyl)ethyl]carbamate, achieving high yields of various substituted products. This process is significant for developing new chemical entities (Smith, El‐Hiti, & Alshammari, 2013).
  • Pharmacokinetics and Metabolic Studies:

    • Muskiet et al. (1981) developed a capillary gas-chromatographic profiling method for the simultaneous determination of tert-butyldimethylsilyl derivatives of various metabolites. This method can be applied in pharmacokinetic studies and diagnosis of diseases like neuroblastoma and melanoma (Muskiet, Stratingh, Stob, & Wolthers, 1981).
  • Advanced Organic Synthesis Techniques:

    • Padwa et al. (2003) explored the preparation and Diels‐Alder reaction of a related compound, tert-butyl 3a-methyl-5-oxo-2,3,3a,4,5,6-hexahydroindole-1-carboxylate, demonstrating its use in complex organic synthesis (Padwa, Brodney, & Lynch, 2003).
  • Photocatalysis and Synthetic Applications:

    • Wang et al. (2022) reported the use of tert-butyl ((perfluoropyridin-4-yl)oxy)carbamate in a photoredox-catalyzed amination process. This represents a novel pathway for synthesizing 3-aminochromones, expanding the utility of photocatalyzed protocols (Wang et al., 2022).
  • Enantioselective Synthesis:

    • Lakner et al. (2003) discussed the enantioselective synthesis of β-amino acids from a tert-butyl derivative, highlighting its importance in the development of chiral compounds (Lakner, Chu, Negrete, & Konopelski, 2003).

properties

IUPAC Name

tert-butyl N-(3-amino-5-methoxyphenyl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2O3/c1-12(2,3)17-11(15)14-9-5-8(13)6-10(7-9)16-4/h5-7H,13H2,1-4H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZRCVFSHXLAVGO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1=CC(=CC(=C1)N)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tert-butyl (3-amino-5-methoxyphenyl)carbamate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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